Cyanoguanidine-15N4

Overview

Description

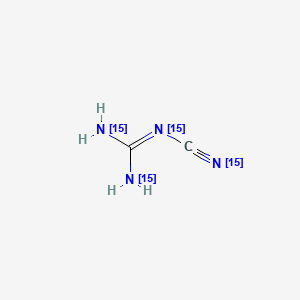

Cyanoguanidine-15N4, also known as dicyandiamide-15N4, is a nitrogen-enriched heterocyclic compound. It is characterized by the incorporation of four nitrogen atoms labeled with the nitrogen-15 isotope (\(^{15}N\)). This isotopic labeling enhances its utility in scientific investigations due to its unique isotopic signature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cyanoguanidine-15N4 typically involves the reaction of ammonia containing the nitrogen-15 isotope with cyanamide. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Cyanoguanidine-15N4 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: this compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.

Reduction: Lithium aluminum hydride; conditions: anhydrous solvents.

Substitution: Various nucleophiles; conditions: solvent-dependent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyanamide derivatives, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

Cyanoguanidine-15N4 has a wide range of applications across several scientific fields, including chemistry, biology, medicine, and industry. Below are detailed insights into its applications:

Chemistry

- Precursor for Nitrogen-Containing Compounds : this compound serves as a precursor in synthesizing various nitrogen-containing compounds. Its isotopic labeling allows researchers to track the incorporation of nitrogen into complex molecules, aiding in the understanding of reaction mechanisms and pathways.

Biology

- Isotope Labeling Studies : The compound is utilized in isotope labeling studies to trace nitrogen atoms in biological systems. This application is particularly important for understanding metabolic pathways and nitrogen cycling in ecosystems.

Medicine

- Drug Development : this compound is investigated for its potential use in drug development, particularly in synthesizing barbiturates and other pharmacologically active compounds. Its ability to modulate cellular metabolism makes it a candidate for exploring therapeutic applications against various diseases.

Industry

- Fertilizer Production : The compound is employed in producing fertilizers due to its high nitrogen content, which enhances soil fertility.

- Curing Agent for Epoxy Resins : this compound is also used as a curing agent in epoxy resins, improving their mechanical properties and thermal stability.

Case Study 1: Environmental Impact Assessment

A study conducted on the quantitation of guanidine derivatives, including cyanoguanidine, highlighted its persistence and mobility in water sources. The research employed solid-phase extraction and liquid chromatography-tandem mass spectrometry to analyze water samples from Western Japan, revealing insights into the environmental fate of cyanoguanidine derivatives .

Case Study 2: Pharmacological Research

Research on novel aryl-cyanoguanidine compounds demonstrated their potential as SMYD2 inhibitors for treating hyperproliferative disorders such as cancer. The study emphasized the role of cyanoguanidine derivatives in modulating histone modifications and their implications in cancer therapy .

Mechanism of Action

The mechanism of action of Cyanoguanidine-15N4 involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing various biochemical pathways. For instance, in biological systems, it can act as a nitrogen donor, participating in metabolic processes .

Comparison with Similar Compounds

Uniqueness: Cyanoguanidine-15N4 is unique due to its isotopic labeling with nitrogen-15, which makes it particularly valuable in scientific research for tracing nitrogen atoms in various chemical and biological processes. This isotopic signature sets it apart from other cyanoguanidines .

Biological Activity

Cyanoguanidine-15N4, also known as dicyandiamide-15N4, is a nitrogen-enriched heterocyclic compound characterized by the incorporation of four nitrogen atoms labeled with the nitrogen-15 isotope (). This isotopic labeling enhances its utility in scientific investigations, particularly in tracing nitrogen atoms in various chemical and biological processes. The compound is primarily used in research settings due to its unique isotopic signature, which allows for detailed studies of nitrogen metabolism and interactions within biological systems.

This compound exhibits biological activity through its interference with cellular metabolism and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is crucial for regulating immune response, inflammation, and cell survival. The compound's ability to modulate these pathways suggests potential therapeutic applications in diseases characterized by dysregulated NF-κB signaling, such as cancer and inflammatory disorders.

Cellular Effects

Research indicates that cyanoguanidine derivatives, including this compound, can impact various cellular functions:

- Inhibition of Cell Proliferation : Studies have shown that cyanoguanidines can inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death) through NF-κB pathway modulation.

- Metabolic Interference : The compound has been linked to alterations in metabolic pathways, potentially affecting energy production and cellular homeostasis.

Case Studies

- Nitrogen Tracing in Biological Systems : A study utilized this compound to trace nitrogen dynamics in agricultural ecosystems. The isotopic labeling allowed researchers to track nitrogen uptake and assimilation by plants, providing insights into nutrient cycling and efficiency in fertilization practices .

- Impact on Cancer Cell Lines : In vitro studies demonstrated that treatment with cyanoguanidine derivatives led to reduced viability in various cancer cell lines, suggesting a potential role in cancer therapy. The mechanism was attributed to the disruption of NF-κB signaling, leading to enhanced apoptosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| Cyanoguanidine | Interferes with cellular metabolism | Anti-tumor activity |

| Pinacidil | Opens ATP-sensitive potassium channels | Peripheral vasodilation |

| CHS 828 | Interferes with NF-κB signaling | Potent anti-tumor activity |

This compound stands out due to its isotopic labeling, which allows for precise tracking of nitrogen dynamics in biological systems, a feature not present in its non-labeled counterparts.

Applications in Scientific Research

This compound has diverse applications across various fields:

- Agricultural Research : Used as a tracer in studies examining nitrogen uptake by crops and its effects on soil health.

- Pharmaceutical Development : Investigated for potential roles in drug synthesis, particularly for compounds targeting metabolic pathways influenced by nitrogen .

- Environmental Studies : Employed to assess the fate of nitrogen fertilizers in ecosystems, contributing to understanding nutrient leaching and environmental impacts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyanoguanidine-<sup>15</sup>N4, and how can isotopic purity be validated?

- Methodology :

- Use <sup>15</sup>N-labeled precursors (e.g., <sup>15</sup>NH4Cl) in guanidine synthesis, followed by purification via recrystallization or chromatography.

- Validate isotopic purity using high-resolution mass spectrometry (HRMS) and <sup>15</sup>N nuclear magnetic resonance (NMR). Compare <sup>15</sup>N chemical shifts with unlabeled analogs to confirm isotopic enrichment .

- Quantify residual <sup>14</sup>N content via isotope ratio mass spectrometry (IRMS) to ensure >98% isotopic purity .

Q. How do isotopic effects of <sup>15</sup>N influence the vibrational spectra of Cyanoguanidine?

- Methodology :

- Record Fourier-transform infrared (FTIR) and Raman spectra for Cyanoguanidine-<sup>15</sup>N4 and its <sup>14</sup>N counterpart.

- Assign peaks using density functional theory (DFT) simulations to identify isotopic shifts in N–H and C–N stretching modes.

- Statistically analyze peak displacements (e.g., t-tests) to confirm significance .

Q. What analytical techniques are most reliable for quantifying Cyanoguanidine-<sup>15</sup>N4 in complex matrices?

- Methodology :

- Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope internal standard (e.g., deuterated cyanoguanidine).

- Optimize extraction protocols (e.g., solid-phase extraction) to minimize matrix interference.

- Validate method accuracy via spike-recovery experiments and calibration curves with R<sup>2</sup> > 0.99 .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in the tautomeric stability of Cyanoguanidine-<sup>15</sup>N4 observed across experimental studies?

- Methodology :

- Perform ab initio calculations (e.g., MP2 or CCSD(T)) to map potential energy surfaces of tautomers.

- Compare computed <sup>15</sup>N NMR chemical shifts with experimental data to identify dominant tautomers.

- Reconcile contradictions by assessing solvent effects (via COSMO-RS models) and kinetic trapping during synthesis .

Q. What strategies minimize systematic errors when tracking <sup>15</sup>N-labeled Cyanoguanidine in metabolic flux studies?

- Methodology :

- Use dual-column LC-MS to separate isotopic analogs and avoid cross-talk.

- Apply kinetic isotope effect (KIE) corrections to metabolic rate calculations.

- Validate flux data with parallel radiolabeled (<sup>14</sup>C) experiments or enzyme activity assays .

Q. How do conflicting reports on the thermal decomposition pathways of Cyanoguanidine-<sup>15</sup>N4 arise, and how can they be experimentally resolved?

- Methodology :

- Conduct thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA)-MS under controlled atmospheres (N2 vs. O2).

- Compare decomposition intermediates (e.g., melamine, ammonia) via <sup>15</sup>N isotopic tracing.

- Replicate disputed studies with strict control of heating rates and sample purity to isolate variables .

Q. Methodological Best Practices

- Experimental Replication : Always include triplicate measurements and negative controls to distinguish isotopic effects from instrumental noise .

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability, then design follow-up experiments targeting disputed variables .

- Literature Review : Prioritize primary sources with full experimental details (e.g., synthesis conditions, instrument parameters) over secondary reviews to avoid propagating errors .

Q. Key Challenges and Future Directions

- Multi-isotope Tracer Studies : Combine <sup>15</sup>N and <sup>13</sup>C labeling to map Cyanoguanidine’s role in nucleotide biosynthesis.

- In Situ Analysis : Develop surface-enhanced Raman spectroscopy (SERS) protocols for real-time tracking of Cyanoguanidine-<sup>15</sup>N4 in biological systems.

For detailed protocols, refer to methodologies in [17] and computational frameworks in [9].

Properties

IUPAC Name |

2-((15N)azanylidynemethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6)/i3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBSISYHAICWAH-PQVJJBODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#[15N])[15N]=C([15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.